molecular formula C13H24O B12679350 (5-Methoxy-1-methylenepentyl)cyclohexane CAS No. 93892-52-5

(5-Methoxy-1-methylenepentyl)cyclohexane

Cat. No.: B12679350
CAS No.: 93892-52-5
M. Wt: 196.33 g/mol
InChI Key: AGBZDYNQIZQHHY-UHFFFAOYSA-N
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Description

Significance of Cyclohexane (B81311) Frameworks in Contemporary Organic Synthesis

The cyclohexane ring is a fundamental and ubiquitous structural motif in organic chemistry, serving as a cornerstone for the synthesis of a vast array of organic compounds. fastercapital.com Its non-polar, saturated six-membered ring structure is not found in natural resources like coal, necessitating its synthesis for industrial and laboratory use. wikipedia.org The conformational flexibility of the cyclohexane ring, primarily existing in a stable chair conformation, is a key principle in conformational analysis and dictates the reactivity of its substituted derivatives. geeksforgeeks.orgbyjus.com

In industrial applications, cyclohexane is a crucial precursor in the production of nylon, specifically for the synthesis of adipic acid and caprolactam. wikipedia.orgworldofmolecules.com It also finds use as a non-polar solvent and in the formulation of various products. fastercapital.comgeeksforgeeks.orgdcceew.gov.au The cyclohexane framework is a common feature in numerous natural products, including steroids, terpenes, and alkaloids, highlighting its importance as a building block in the synthesis of biologically active molecules. fastercapital.comelsevierpure.com For instance, the natural product menthol, a monoterpenoid with a cyclohexane core, is widely used in various commercial products and as a chiral auxiliary in asymmetric synthesis. wikipedia.org The strategic functionalization of the cyclohexane ring is paramount in medicinal chemistry, as the specific arrangement of substituents can profoundly influence chemical reactions and biological activity. worldofmolecules.comresearchgate.netppor.az

Strategic Importance of Methoxy (B1213986) and Methylene (B1212753) Functional Groups in Complex Chemical Structures

The methoxy (-OCH₃) and methylene (=CH₂) groups, the key functional groups in the side chain of (5-Methoxy-1-methylenepentyl)cyclohexane, play significant and distinct roles in the design and synthesis of complex molecules.

The methoxy group is a prevalent feature in many natural products and approved drugs. nih.gov Its inclusion in medicinal chemistry is strategic; it can enhance ligand-target binding, influence physicochemical properties, and favorably affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net The methoxy group is considered a non-lipophilic substituent when attached to an aromatic system and can be used to explore protein pockets without significantly increasing a molecule's lipophilicity. tandfonline.comtandfonline.com Despite its advantages, the methoxy group can be susceptible to O-demethylation by metabolic enzymes. tandfonline.com

The methylene group , particularly an exocyclic methylene group as in the target compound, is a versatile functional handle in organic synthesis. testbook.com It can participate in various reactions, including addition reactions and polymerizations. testbook.com Active methylene compounds, where a CH₂ group is situated between two electron-withdrawing groups, are particularly important in synthetic chemistry for forming new carbon-carbon bonds. wikipedia.orgdoubtnut.combritannica.com The exocyclic methylene moiety is also a key structural feature in the synthesis of complex natural products. nih.gov

Current Research Landscape and Underexplored Facets of this compound and Analogous Systems

While direct research on this compound is not apparent in the public domain, the synthesis and study of related functionalized cyclohexanes are active areas of investigation. The synthesis of cyclohexane derivatives with various substituents is a well-established field, with numerous methods for their preparation. organic-chemistry.orgresearchgate.netresearchgate.net For example, the synthesis of 1-methylcyclohexene from cyclohexene (B86901) involves a series of standard organic reactions. organicchemistrytutor.com

The scientific literature contains examples of cyclohexane derivatives bearing both methoxy and methylene functionalities, albeit with different substitution patterns. For instance, the compound cis-1-(1,1-dimethylethyl)-3-methoxy-4-methylenecyclohexane has been documented. nih.gov Similarly, 1-methoxy-1-methylcyclohexane (B14676444) is a known compound with available data. nih.gov The synthesis of complex molecules containing exocyclic methylene groups on a cyclohexane ring is also a feature in total synthesis projects. nih.gov

The absence of specific research on this compound highlights an underexplored area within the vast field of functionalized cyclohexanes. The unique combination of a methoxy group at the terminus of a five-carbon chain and an exocyclic methylene group attached to the cyclohexane ring presents an interesting synthetic target. Future research could focus on the synthesis of this molecule and the investigation of its physical, chemical, and potentially biological properties. The established reactivity of the methylene group could be exploited for further chemical transformations, making it a potentially useful building block in organic synthesis.

Data Tables

Table 1: Physical Properties of Cyclohexane and a Related Derivative

Compound NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
CyclohexaneC₆H₁₂84.1680.76.55
1-Methoxy-1-methylcyclohexaneC₈H₁₆O128.21Not AvailableNot Available

Source: geeksforgeeks.org, nih.gov

Table 2: Common Reactions of Methylene Groups in Organic Synthesis

Reaction TypeDescription
Addition ReactionsThe double bond of the methylene group can undergo addition of various reagents, such as hydrogen halides or halogens.
HydrogenationThe methylene group can be reduced to a methyl group using hydrogen gas and a catalyst.
PolymerizationMethylene-containing compounds can act as monomers in polymerization reactions.
Pauson-Khand ReactionAn intramolecular reaction that can form cyclopentenones from an enyne, which can involve an exocyclic methylene.

Source: testbook.com, nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93892-52-5

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

6-methoxyhex-1-en-2-ylcyclohexane

InChI

InChI=1S/C13H24O/c1-12(8-6-7-11-14-2)13-9-4-3-5-10-13/h13H,1,3-11H2,2H3

InChI Key

AGBZDYNQIZQHHY-UHFFFAOYSA-N

Canonical SMILES

COCCCCC(=C)C1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methoxy 1 Methylenepentyl Cyclohexane and Congeners

Retrosynthetic Disconnection Strategies for (5-Methoxy-1-methylenepentyl)cyclohexane

A plausible retrosynthetic analysis of the target molecule, presumed to be 1-(5-methoxypentyl)-1-methylenecyclohexane based on standard nomenclature and the implication of an exocyclic methylene (B1212753) group, reveals key precursor molecules. The most logical disconnections are:

Olefination Reaction: The exocyclic methylene group is a prime candidate for disconnection via an olefination reaction, such as the Wittig, Tebbe, or Petasis reaction. This retro-reaction leads to a key intermediate, 1-(5-methoxypentyl)cyclohexanone .

Side-Chain Alkylation: The bond between the cyclohexane (B81311) ring and the pentyl side chain can be disconnected. This points to an alkylation of a cyclohexanone (B45756) enolate with a suitable electrophilic pentyl derivative, such as 1-halo-5-methoxypentane . This approach allows for the construction of the quaternary carbon center on the cyclohexane core.

Functional Group Interconversion (FGI): The methoxy (B1213986) group on the side chain can be traced back to a terminal alcohol via a Williamson ether synthesis. This suggests that the alkylating agent, 1-halo-5-methoxypentane, can be synthesized from a precursor like 5-halo-1-pentanol .

This analysis outlines a convergent synthetic pathway starting from cyclohexanone and a functionalized five-carbon chain.

Stereocontrolled Construction and Functionalization of the Cyclohexane Core

The construction of the substituted cyclohexane core with control over its stereochemistry is fundamental, particularly when synthesizing chiral congeners.

The introduction of the (5-methoxypentyl) side chain is typically achieved by the alkylation of a cyclohexanone enolate. For an unsymmetrically substituted cyclohexanone, the regioselectivity of enolate formation is critical. The formation of the less-substituted (kinetic) enolate or the more-substituted (thermodynamic) enolate can be controlled by the choice of base and reaction conditions.

Once the enolate is formed, the stereochemistry of the alkylation is influenced by the approach of the electrophile. The enolate of a substituted cyclohexane exists in equilibrium between two chair conformations. For steric reasons, the incoming electrophile generally prefers to attack from the equatorial direction to avoid unfavorable 1,3-diaxial interactions, leading to the thermodynamically more stable product. nerdfighteria.info For monosubstituted cyclohexanes, the two chair conformations are not energetically equivalent, and the conformer with the substituent in the equatorial position is generally more stable. libretexts.org

The synthesis of the required side-chain precursor, 1-bromo-5-methoxypentane , can be accomplished through straightforward functional group manipulations. A common route begins with 1,5-pentanediol (B104693).

Monobromination: One of the hydroxyl groups of 1,5-pentanediol can be selectively converted to a bromide using an appropriate brominating agent, yielding 5-bromo-1-pentanol.

Etherification: The remaining hydroxyl group is then converted to a methoxy ether. A standard Williamson ether synthesis, using a strong base like sodium hydride (NaH) followed by treatment with methyl iodide (CH₃I), effectively installs the methoxy moiety.

Care must be taken to avoid competing reactions, and protection of the alcohol may be necessary before bromination in alternative synthetic routes.

The formation of the exocyclic methylene group from the ketone intermediate, 1-(5-methoxypentyl)cyclohexanone, is a crucial step. Several reliable olefination methods are available.

The Wittig Reaction: This classic reaction utilizes a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to convert ketones into alkenes. wikipedia.orglibretexts.org The ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) salt with a strong base. lumenlearning.com While widely used, the Wittig reaction can be limited by the steric hindrance of the ketone and the basicity of the reagent, which may not be suitable for base-sensitive substrates. libretexts.org

The Tebbe and Petasis Reactions: These methods employ organotitanium reagents and are often superior for methylenating sterically hindered ketones and enolizable carbonyls. nrochemistry.comnumberanalytics.com The Tebbe reagent (Cp₂TiCH₂ClAlMe₂) is highly effective but pyrophoric and sensitive. chemeurope.com The Petasis reagent (Cp₂Ti(CH₃)₂), is a more stable, crystalline solid that generates the active titanocene (B72419) methylene species upon heating. wikipedia.org These reagents are less basic than Wittig ylides and tolerate a wider range of functional groups, including esters and amides. nrochemistry.comwikipedia.org The reaction proceeds through an oxatitanacyclobutane intermediate, and the high oxophilicity of titanium is the driving force for the reaction. nrochemistry.comyoutube.com

Comparison of Olefination Methodologies for Exocyclic Methylene Formation
MethodReagentKey FeaturesLimitations
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)Well-established; reliable for many aldehydes and ketones. wikipedia.orgCan be sensitive to steric hindrance; strongly basic conditions required; formation of triphenylphosphine (B44618) oxide byproduct can complicate purification. libretexts.org
Tebbe OlefinationTebbe Reagent (Cp₂TiCH₂ClAlMe₂)Highly reactive; effective for sterically hindered ketones, esters, and amides. nrochemistry.comnumberanalytics.comPyrophoric and air-sensitive; often prepared in situ. chemeurope.com
Petasis OlefinationPetasis Reagent (Cp₂Ti(CH₃)₂)Air-stable solid; less basic and more functional group tolerant than Wittig reagents; suitable for hindered and enolizable ketones. wikipedia.orgRequires higher temperatures (60-80 °C) to generate the active species. youtube.com

Asymmetric Synthesis Approaches for Chiral this compound Stereoisomers

To generate chiral congeners of this compound, asymmetric methods must be employed. If a substituent is present on the cyclohexane ring, the alkylation step can be rendered stereoselective.

One established strategy is the use of chiral auxiliaries . For instance, a prochiral cyclohexanone can be converted into a chiral hydrazone using auxiliaries like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). Deprotonation of the hydrazone followed by alkylation with the (5-methoxypentyl) halide occurs with high diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the enantioenriched substituted cyclohexanone, which can then be carried forward to the final product.

Alternatively, organocatalysis offers a powerful approach. Asymmetric Michael additions to cyclohexenones, catalyzed by chiral amines or squaramides, can establish stereocenters with high enantioselectivity. rsc.org This could be used to introduce a functionalized side chain that is later converted to the desired (5-methoxypentyl) group.

Novel Catalytic Systems in the Synthesis of Functionalized Cyclohexane Derivatives

Modern synthetic chemistry has seen a paradigm shift towards catalytic C–H functionalization, which offers a more atom-economical approach to building molecular complexity. acs.org These methods could provide alternative, more direct routes to the synthesis of this compound and its derivatives.

Transition Metal-Catalyzed C–H Activation: Dirhodium and palladium catalysts have been developed for the site- and stereoselective functionalization of C–H bonds in cyclohexane rings. nih.govresearchgate.net These reactions can overcome the inherent reactivity of different C-H bonds by using directing groups or through catalyst control, enabling the introduction of functional groups at previously inaccessible positions. nih.gov This could allow for the direct coupling of a cyclohexane precursor with the side chain, bypassing the need for enolate chemistry.

Organocatalytic Domino Reactions: Asymmetric organocatalysis can be used to construct highly functionalized cyclohexanes in a single pot. rsc.org For example, a domino Michael-Michael-1,2-addition sequence, promoted by a chiral organocatalyst, can generate cyclohexane rings with multiple stereocenters in high yield and excellent stereoselectivity. rsc.org

These catalytic systems represent the cutting edge of cyclohexane synthesis and offer powerful strategies for accessing complex targets efficiently.

Examples of Novel Catalytic Systems for Cyclohexane Functionalization
Catalytic SystemReaction TypeKey AdvantagesReference
Dirhodium CatalystsC(sp³)–H Carbene InsertionHigh site- and stereoselectivity for desymmetrization of unactivated cyclohexanes. nih.govresearchgate.net
Palladium Catalysts with Bidentate LigandsC(sp³)–H Activation/LactonizationDirect functionalization of C-H bonds directed by a native carboxylic acid group. acs.org
Chiral Amino-Squaramide CatalystsAsymmetric Michael AdditionOne-pot synthesis of highly functionalized cyclohexanes with multiple stereocenters and excellent enantioselectivity. rsc.org
Iridium-Catalyzed Chain-WalkingHydroboration/FunctionalizationModular synthesis of disubstituted cyclohexanes with kinetic stereocontrol from methylenecyclohexanes. nih.gov

Mechanistic Organic Chemistry of Reactions Involving 5 Methoxy 1 Methylenepentyl Cyclohexane Structural Motifs

Elucidation of Reaction Pathways for Methoxy-Substituted Cyclohexanes

The methoxy (B1213986) group (–OCH₃) on the cyclohexane (B81311) ring significantly influences its reactivity, primarily through electronic effects. The oxygen atom, with its lone pairs of electrons, can act as an electron-donating group through resonance, stabilizing adjacent carbocationic intermediates. This has profound implications for electrophilic addition reactions and elimination pathways.

In the context of electrophilic additions to a cyclohexene (B86901) precursor, the methoxy group can direct the regiochemical outcome. For instance, in the acid-catalyzed addition of a nucleophile to a methoxy-substituted cyclohexene, the protonation of the double bond will preferentially occur at the carbon atom that leads to the formation of a more stable carbocation. A carbocation adjacent to the methoxy group is stabilized by resonance, where the oxygen atom can donate electron density to the positively charged carbon. researchgate.netbeilstein-journals.org This stabilization favors the formation of one regioisomer over the other.

The stereochemistry of the cyclohexane ring also plays a crucial role. The preference for substituents to occupy the equatorial position to minimize steric strain, known as 1,3-diaxial interactions, affects the conformational equilibrium of the ring and, consequently, the accessibility of reactive sites. khanacademy.orgyoutube.com For elimination reactions, such as the E2 mechanism, a strict stereochemical requirement of an anti-periplanar arrangement between the leaving group and a β-hydrogen is necessary. khanacademy.orglibretexts.org The presence and position of the methoxy group can influence the stability of the required chair conformation for such an elimination to occur.

Reactivity Profiles and Transformations of Exocyclic Methylene (B1212753) Groups in Cyclohexane Systems

The exocyclic methylene group (=CH₂) is a key functional group that undergoes a variety of addition and cleavage reactions. Its reactivity is characteristic of an alkene, but its connection to the cyclohexane ring can influence the stereochemical outcome of these transformations.

Electrophilic Additions: The double bond of the methylenecyclohexane (B74748) moiety readily undergoes electrophilic addition. For example, the addition of hydrogen halides (HX) proceeds via the formation of a carbocation intermediate. The stability of this carbocation dictates the regioselectivity of the addition, following Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens (the terminal methylene carbon), and the halide adds to the more substituted carbon (the ring carbon). beilstein-journals.org Similarly, the addition of halogens like Cl₂ proceeds to give di-halogenated products. beilstein-journals.org

Ozonolysis: Ozonolysis is a powerful method for the oxidative cleavage of double bonds. nih.govorganic-chemistry.orgresearchgate.net Treatment of a methylenecyclohexane with ozone, followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide), cleaves the double bond to yield a cyclohexanone (B45756) and formaldehyde. nih.govresearchgate.net This reaction is a reliable method for converting the exocyclic methylene group into a carbonyl group.

Cycloaddition Reactions: The exocyclic double bond can participate in cycloaddition reactions. For instance, reaction with carbenes or carbenoids can lead to the formation of spirocyclic cyclopropane (B1198618) derivatives. libretexts.org Photocatalytic [2+2] cycloadditions of 1,5-dienes containing a methylenecyclohexane moiety can be used to construct bicyclo[2.1.1]hexane systems. nih.govsemanticscholar.org

Intramolecular Cyclization and Rearrangement Processes in (5-Methoxy-1-methylenepentyl)cyclohexane Analogues

The this compound structure, with its flexible pentyl chain bearing a terminal methoxy group and an exocyclic double bond, is primed for intramolecular reactions. These processes can lead to the formation of new cyclic and bicyclic systems, often with a high degree of stereocontrol.

Acid-Catalyzed Cyclizations: In the presence of a Brønsted or Lewis acid, the exocyclic double bond can be protonated to initiate an intramolecular cyclization. The methoxy group at the end of the pentyl chain can act as an internal nucleophile, attacking the resulting carbocation to form a cyclic ether. For instance, acid-catalyzed reactions of alcohols can lead to intramolecular ether synthesis. youtube.commasterorganicchemistry.com A similar principle applies to Prins-type cyclizations, where an aldehyde reacts with a homoallylic alcohol (a structure analogous to a hydrated form of our target molecule) to form tetrahydropyran (B127337) rings. beilstein-journals.orgbeilstein-journals.orgmdpi.comnih.gov The stereochemical outcome of these cyclizations is often dictated by the transition state geometry, which seeks to minimize steric interactions.

Radical Cyclizations: Radical cyclization offers a powerful method for ring formation under mild conditions. wikipedia.orgthieme-connect.de A radical can be generated at a specific position on the pentyl chain, which can then add to the exocyclic double bond. The regioselectivity of these cyclizations is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored over 6-endo-trig cyclizations for forming five-membered rings. libretexts.orgresearchgate.net The stereochemistry of the starting material can significantly influence the regioselectivity of the cyclization. libretexts.org

Organometallic-Catalyzed Cyclizations: Palladium-catalyzed intramolecular reactions, such as the Heck reaction, are highly effective for forming C-C bonds and constructing cyclic structures. nih.govprinceton.eduorganicreactions.org In an analogue of this compound where the pentyl chain is attached to an aryl halide, an intramolecular Heck reaction can lead to the formation of spirocyclic or fused ring systems. nih.govnih.gov The reaction proceeds through an oxidative addition, migratory insertion, and β-hydride elimination sequence. The stereoselectivity of these reactions can be high, and they are tolerant of a wide range of functional groups. princeton.eduorganicreactions.org

Below is a table summarizing the yields of some relevant palladium-catalyzed reactions on cyclohexene derivatives.

Catalyst SystemSubstrateProductYield (%)Reference
Pd(OAc)₂ / PPh₃2-(cyclohex-2-en-1-yl)-N-tosylacetamide2-[cis-2-(E)-styrylcyclohex-3-en-1-yl]-N-tosylacetamide81 researchgate.net
Pd(OAc)₂ / pTsOHSubstituted CyclohexeneSubstituted Arene79-84 nih.gov
Pd₂(dba)₃β-methoxy unsaturated 2-iodoanilidePentacyclic spirooxindole60 nih.gov
Pd(OAc)₂ / SPhosBromothiopheneCyclopropylthiophene69-93 nih.gov

Investigations into Organometallic and Radical Mechanisms in Functionalized Cyclohexane Chemistry

The functional groups on the this compound scaffold make it amenable to a variety of transformations mediated by organometallic complexes and radical species.

Organometallic Catalysis: Palladium catalysts are particularly versatile for the functionalization of cyclohexene derivatives. lumenlearning.com Reactions such as the Heck coupling allow for the arylation of the double bond. organicreactions.org Palladium(II) catalysts can also promote the oxidative dehydrogenation of cyclohexenes to form aromatic compounds. nih.gov Furthermore, palladium-catalyzed carbocyclization reactions can be used to construct complex polycyclic systems from dienallenes containing a cyclohexene moiety. nih.gov The mechanism of these reactions typically involves oxidative addition of a palladium(0) species, followed by carbopalladation and subsequent reaction pathways like β-hydride elimination or cross-coupling. princeton.eduvu.nl

Radical Mechanisms: Free-radical halogenation of alkanes, including cyclohexanes, is a well-established method for introducing halogens. thieme-connect.delibretexts.orgresearchgate.netrsc.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. thieme-connect.dersc.org The regioselectivity of radical halogenation on substituted cyclohexanes is influenced by the stability of the resulting radical intermediates, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. The presence of a methoxy group can influence the bond dissociation energies of adjacent C-H bonds, thereby affecting the site of halogenation. Radical cations of alkyl-substituted cyclohexanes have been studied, revealing distortions in their electronic ground state. univ.kiev.ua Additionally, the oxidation of cyclohexane can be catalyzed by metal complexes, often proceeding through a radical mechanism to yield cyclohexanol (B46403) and cyclohexanone. mdpi.comuniv.kiev.ua

The following table provides data on the conversion and product distribution for the manganese-catalyzed oxidation of cyclohexane.

CatalystOxidantTemperature (°C)Conversion (%)Product Distribution (chlorocyclohexane/methylcyclohexene)Reference
[Mn(salen)Cl]TCCA2514.5chlorocyclohexane organic-chemistry.org
[Mn(salen)Cl]TCCA5026.3chlorocyclohexane organic-chemistry.org
[Mn(salen)Cl]TCCA2512.11-chloro-4-methylcyclohexane, 3-methylcyclohexene, 1-methylcyclohexene organic-chemistry.org
[Mn(salen)Cl]TCCA5029.81-chloro-4-methylcyclohexane, 3-methylcyclohexene, 1-methylcyclohexene organic-chemistry.org

Stereochemical and Conformational Analysis of 5 Methoxy 1 Methylenepentyl Cyclohexane

Conformational Dynamics of Highly Substituted Cyclohexane (B81311) Rings

Cyclohexane rings are not static entities; they exist in a dynamic equilibrium between various conformations, the most stable of which is the chair form. nih.gov In this arrangement, the carbon-carbon bonds are perfectly staggered, minimizing torsional strain. The substituents on a cyclohexane ring can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). libretexts.orgmasterorganicchemistry.com

Through a process known as ring flipping or ring inversion, a cyclohexane ring can rapidly interconvert between two chair conformations, causing axial substituents to become equatorial and vice versa. masterorganicchemistry.com For an unsubstituted cyclohexane ring, these two chair conformations are identical in energy. nih.gov However, in substituted cyclohexanes, the two chair conformers are often not energetically equivalent. libretexts.org The relative stability of these conformers is influenced by the nature and position of the substituents.

The rate of ring inversion is temperature-dependent. At room temperature, the process is typically rapid, leading to an averaged NMR spectrum. However, at lower temperatures, the interconversion can be slowed sufficiently to allow for the observation of individual conformers.

Influence of Methoxy (B1213986) and Methylene (B1212753) Substituents on Cyclohexane Conformations and Stability

The (5-Methoxy-1-methylenepentyl) substituent introduces both steric bulk and electronic effects that significantly influence the conformational equilibrium of the cyclohexane ring. The primary consideration is the energetic preference for placing this large substituent in an equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgpressbooks.pub

When a substituent is in an axial position, it experiences steric repulsion from the other two axial hydrogens (or other axial substituents) on the same side of the ring. pressbooks.pub This steric strain, known as 1,3-diaxial interaction, is a key factor in determining conformational preference. libretexts.orglibretexts.org For a methyl group, this interaction destabilizes the axial conformer by approximately 1.8 kcal/mol relative to the equatorial conformer. umn.edu Given the larger size of the (5-Methoxy-1-methylenepentyl) group, the preference for the equatorial position is expected to be even more pronounced.

The methoxy group within the substituent introduces additional conformational considerations. The rotation around the C-O bond of the methoxy group itself can lead to different rotamers. Furthermore, the oxygen atom's lone pairs can participate in electronic interactions. In some substituted cyclohexanes, a methoxy group has been observed to prefer an axial orientation, a phenomenon attributed to the anomeric effect. worldwidejournals.comconcordia.ca However, in the case of (5-Methoxy-1-methylenepentyl)cyclohexane, the entire substituent is attached to the ring via a carbon-carbon bond, so a direct anomeric effect on the ring is not at play.

The methylene group (C=CH₂) at the benzylic-like position introduces a region of planar geometry. The orientation of this double bond relative to the cyclohexane ring will also be influenced by steric factors, favoring a conformation that minimizes clashes with the ring protons.

Table 1: Estimated Conformational Energy Differences

Substituent A-Value (kcal/mol) % Equatorial (at 298 K)
-CH₃ 1.7 95
-OCH₃ 0.6 73
-(5-Methoxy-1-methylenepentyl) > 2.5 (estimated) > 99

Note: A-values represent the energy difference between the axial and equatorial conformers. A higher A-value indicates a stronger preference for the equatorial position. The value for the (5-Methoxy-1-methylenepentyl) group is an estimation based on its anticipated steric bulk.

Diastereoselective and Enantioselective Pathways to Optically Active this compound

The synthesis of optically active this compound, which possesses at least one stereocenter on the cyclohexane ring and potentially another within the substituent, requires stereoselective synthetic strategies. Diastereoselective and enantioselective methods are crucial for controlling the relative and absolute stereochemistry of the final product.

Diastereoselective Synthesis: Diastereoselective synthesis aims to produce one diastereomer in favor of others. For substituted cyclohexanes, this often involves reactions that are guided by the existing stereochemistry of the starting material or by the steric and electronic nature of the reactants and reagents. d-nb.infonih.govbeilstein-journals.org For instance, the addition of a nucleophile to a substituted cyclohexanone (B45756) can proceed with a high degree of diastereoselectivity, with the incoming group preferentially attacking from the less sterically hindered face. The synthesis of polysubstituted cyclohexanes often relies on cascade reactions, such as Michael additions, that can create multiple stereocenters in a single step with high diastereocontrol. d-nb.infonih.govbeilstein-journals.orgacs.org

Enantioselective Synthesis: Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. researchgate.netjst.go.jp For example, an enantioselective deprotonation of a prochiral cyclohexanone using a chiral lithium amide can generate a chiral enolate, which can then be reacted with an electrophile to produce an enantiomerically enriched substituted cyclohexane. researchgate.net Another approach involves the kinetic resolution of a racemic mixture, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme, allowing for the separation of the unreacted, enantiopure starting material or the enantiomerically enriched product.

A plausible synthetic route to enantiomerically enriched this compound could involve the asymmetric addition of a (5-methoxy-1-methylenepentyl) organometallic reagent to cyclohexanone in the presence of a chiral ligand, or the enantioselective reduction of a corresponding ketone precursor.

Analysis of Steric and Electronic Interactions Governing Conformational Preferences

The conformational preferences of this compound are governed by a delicate balance of steric and electronic interactions.

Steric Interactions: The dominant steric interaction is the 1,3-diaxial strain that would arise if the bulky (5-Methoxy-1-methylenepentyl) substituent were to occupy an axial position. pressbooks.publibretexts.org This steric clash between the substituent and the axial hydrogens at the C3 and C5 positions would significantly destabilize this conformer. Consequently, the equilibrium will overwhelmingly favor the conformer where this substituent is in the more spacious equatorial position.

Within the substituent itself, there are further steric considerations. The five-carbon chain with a terminal methoxy group and an internal methylene group is flexible. Rotations around the single bonds will seek to minimize gauche interactions between bulky groups. For example, the conformation around the C1-C(substituent) bond will be critical.

Electronic Interactions: While steric effects are paramount, electronic interactions also play a role. nih.govacs.org Hyperconjugation, the interaction between filled and empty orbitals, can influence conformational stability. In some cases, hyperconjugative interactions between axial C-H bonds and the lowest unoccupied molecular orbital (LUMO) of an equatorial substituent can provide a degree of stabilization. nih.gov

The oxygen atom of the methoxy group, with its lone pairs of electrons, can also engage in electronic interactions. While a classic anomeric effect is not present at the ring junction, intramolecular hydrogen bonding between the methoxy oxygen and a suitably positioned hydrogen on the cyclohexane ring, though likely weak, could subtly influence the conformational landscape. The polar C-O bond introduces a dipole moment into the substituent, which could lead to weak electrostatic interactions.

Table 2: Key Interactions Influencing Conformation

Interaction Type Description Consequence
Steric
1,3-Diaxial Strain Repulsion between an axial substituent and axial hydrogens at C3 and C5. Strong preference for the equatorial conformer.
Gauche Interactions Steric strain between groups on adjacent carbons in the alkyl chain. Influences the preferred rotamer of the substituent.
Electronic
Hyperconjugation Interaction of σ-bonds with adjacent π-orbitals or p-orbitals. Can provide minor stabilization to certain conformers.

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Advanced Spectroscopic Characterization Techniques for Complex Cyclohexane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic compounds in solution. By providing information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, primarily ¹H and ¹³C, a complete structural map of (5-Methoxy-1-methylenepentyl)cyclohexane can be constructed.

For ¹H NMR, the chemical shift (δ) of each proton is influenced by the electron density of its local environment. Protons on the cyclohexane (B81311) ring will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The chemical shifts for protons in substituted cyclohexanes are generally found in the range of δ 1.0-2.5 ppm. hmdb.canist.gov The proton on the carbon bearing the substituted pentyl group is expected to be deshielded due to the substituent's electron-withdrawing inductive effect. The methoxy (B1213986) group (-OCH₃) will present as a sharp singlet, typically around δ 3.3 ppm. researchgate.net The two vinylic protons of the methylene (B1212753) group (=CH₂) will appear as distinct signals in the δ 4.6-5.0 ppm region, likely as doublets or multiplets depending on their coupling to adjacent protons.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the substituents. chemicalbook.com For this compound, the carbons of the cyclohexane ring are expected to resonate in the δ 20-50 ppm range. chemicalbook.com The carbon atom of the methoxy group will appear around δ 55-60 ppm. researchgate.netnist.gov The sp² hybridized carbons of the methylene group will be significantly downfield, with the internal quaternary carbon appearing around δ 140-150 ppm and the terminal CH₂ carbon around δ 110-115 ppm. chemicalbook.com

To fully assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY identifies proton-proton couplings, HSQC correlates directly bonded carbon-proton pairs, and HMBC reveals longer-range (2-3 bond) carbon-proton couplings, which is crucial for connecting the different fragments of the molecule, such as the cyclohexane ring to the pentyl chain and the methoxy group to its attachment point.

Predicted ¹H and ¹³C NMR Data for this compound:

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Cyclohexane Ring CH₂1.0 - 1.9 (complex multiplets)25 - 40
Cyclohexane Ring CH1.5 - 2.2 (multiplet)40 - 50
Pentyl Chain CH₂1.2 - 1.8 (multiplets)22 - 35
CH-O3.4 - 3.6 (multiplet)75 - 85
O-CH₃3.3 (singlet)56 - 59
=C(quat)-145 - 150
=CH₂4.8 - 5.0 (multiplets)110 - 115

Note: This data is predicted based on known chemical shifts for similar functional groups and structures.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, both electron ionization (EI) and electrospray ionization (ESI) techniques can provide valuable data.

Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The molecular ion peak would confirm the molecular weight of the compound. The fragmentation of the cyclohexane ring often proceeds via the loss of small neutral molecules like ethene. nist.gov For substituted cyclohexanes, a common fragmentation pathway is the loss of the substituent. nih.gov In the case of this compound, prominent fragments would be expected from the cleavage of the C-C bond between the cyclohexane ring and the pentyl side chain. Alpha-cleavage is a dominant fragmentation mode for ethers, which would involve the cleavage of the C-C bond adjacent to the oxygen atom. nist.gov

ESI-MS is a softer ionization technique that is particularly useful for polar molecules and can often provide a more abundant molecular ion peak with less fragmentation. nist.gov While this compound itself is not highly polar, it can be protonated or form adducts with cations like Na⁺, allowing for its detection by ESI-MS. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ can induce fragmentation and provide detailed structural information. researchgate.net

Predicted Key Fragmentation Pathways for this compound in EI-MS:

m/z of Fragment Proposed Structure/Loss
M⁺• - 15Loss of a methyl radical (•CH₃) from the methoxy group.
M⁺• - 31Loss of a methoxy radical (•OCH₃).
M⁺• - 83Cleavage of the pentyl side chain.
M⁺• - 113Loss of the entire (5-methoxy-1-methylenepentyl) radical.
Base PeakLikely from a stable carbocation formed after initial fragmentation.

Note: The exact m/z values depend on the specific fragmentation pathways, and the base peak is the most intense signal in the spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, the C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane and pentyl chain will appear as strong bands in the 2850-3000 cm⁻¹ region. nih.gov The C-H stretching of the vinylic protons (=CH₂) will be observed at slightly higher wavenumbers, typically in the 3010-3100 cm⁻¹ range. A key feature will be the C=C stretching vibration of the methylene group, which is expected to appear around 1640-1680 cm⁻¹. The C-O stretching vibration of the methoxy group will give rise to a strong absorption in the 1070-1150 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. While C-O stretching is often weak in Raman, the C=C stretching of the methylene group is typically a strong and sharp band, making it easily identifiable. The C-H stretching and bending vibrations will also be present in the Raman spectrum. The symmetric C-H stretching of the methoxy group is also often a characteristic Raman band.

Predicted Characteristic Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Alkane C-HStretching2850 - 2960 (strong)2850 - 2960 (strong)
Alkene =C-HStretching3010 - 3100 (medium)3010 - 3100 (medium)
C=CStretching1640 - 1680 (medium)1640 - 1680 (strong)
C-O (Ether)Stretching1070 - 1150 (strong)1070 - 1150 (weak)
CH₂Bending (Scissoring)~1465 (medium)~1465 (medium)

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

This compound possesses a chiral center at the carbon atom of the cyclohexane ring where the substituted pentyl group is attached. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration (R or S) of this stereocenter.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Visible region. While this compound lacks a strong chromophore that absorbs in the typical ECD range, the methylene group's π→π* transition may give rise to a weak ECD signal. The sign and intensity of the Cotton effect in the ECD spectrum are directly related to the stereochemistry of the chiral center.

VCD, the infrared analogue of ECD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly powerful for determining the absolute configuration of molecules without strong UV-Vis chromophores. The VCD spectrum exhibits bands corresponding to the vibrational transitions, but with positive or negative signs depending on the chirality. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned. For this compound, the C-H and C-O stretching and bending vibrations would be the focus of VCD analysis.

Application of Chiroptical Spectroscopy to this compound:

Technique Principle Application to Target Molecule
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light.Determination of absolute configuration by analyzing the Cotton effect of the C=C π→π* transition.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light.Unambiguous assignment of absolute configuration by comparing the experimental VCD spectrum with quantum chemically calculated spectra for the R and S enantiomers.

Synthetic Utility and Applications in Chemical Research

Application of (5-Methoxy-1-methylenepentyl)cyclohexane as a Building Block in Complex Molecule Synthesis

The cyclohexane (B81311) scaffold is a prevalent structural motif in numerous natural products and biologically active compounds. nih.gov Functionalized cyclohexanes, such as the title compound, serve as valuable chiral building blocks for the synthesis of complex molecular architectures. elsevierpure.comresearchgate.netnih.gov The presence of a methoxy (B1213986) group and a methylenepentyl side chain offers multiple points for chemical modification, making it a potentially useful starting material.

Organocatalytic domino or cascade reactions have emerged as a powerful strategy for the asymmetric synthesis of highly substituted cyclohexanes. nih.gov These methods allow for the construction of multiple stereocenters in a single, one-pot operation with high stereoselectivity. nih.gov For instance, Michael-Michael-1,2-addition sequences can yield cyclohexanes with five contiguous stereocenters in good yields and excellent enantioselectivities. nih.gov While no specific examples of using "this compound" in such reactions are documented, its structure is amenable to transformations like electrophilic additions to the double bond or nucleophilic substitution at the methoxy-bearing carbon after suitable activation.

The synthesis of complex, fused-ring systems, such as cyclohexane-angularly-fused triquinanes, often relies on strategically functionalized cyclohexane precursors. nih.gov These intricate structures present significant synthetic challenges due to their high degree of congestion and multiple quaternary carbon centers. nih.gov A building block like "this compound" could potentially be elaborated into a key intermediate for the construction of such complex polycyclic frameworks.

Table 1: Representative Organocatalytic Methods for Cyclohexane Synthesis

Reaction TypeCatalystStarting MaterialsProduct Features
Michael-Michael-1,2-additionAmino-squaramideβ-ketoester, β-nitrostyrene, α,α-dicyanoolefinFive contiguous stereocenters, high dr and ee
[2+2+2] Annulationα,α-l-diphenylprolinol TMS ether2-arylideneindane-1,3-diones, aldehydesFully substituted dispirocyclohexanes
Aldol-Dehydration-ReductionChiral Brønsted acid2,6-diketones, achiral aminecis-3-substituted cyclohexylamines

Derivatization and Scaffold Modification Strategies for Novel Chemical Entities

The derivatization of existing molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery. acs.orgnih.gov The cyclohexane ring in "this compound" provides a robust and conformationally well-defined core that can be modified to explore new chemical space. The methylene (B1212753) group is a particularly attractive site for derivatization, allowing for a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functional groups.

Scaffold hopping, a strategy to identify isofunctional molecules with different core structures, often involves the modification or replacement of existing ring systems. acs.org While not a direct application, the principles of scaffold hopping can guide the derivatization of the cyclohexane moiety to improve pharmacokinetic properties or to develop novel intellectual property.

The methoxy group can also be a handle for derivatization. Cleavage of the methyl ether could provide a hydroxyl group, which can then be further functionalized through esterification, etherification, or oxidation. Such modifications are crucial for establishing structure-activity relationships (SAR) in drug discovery programs.

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReaction TypePotential ReagentsResulting Functional Group(s)
MethyleneHydroboration-OxidationBH3, H2O2, NaOHPrimary alcohol
MethyleneEpoxidationm-CPBAEpoxide
MethyleneOzonolysisO3, then DMS or Zn/H2OKetone and formaldehyde
MethoxyEther CleavageBBr3 or HBrAlcohol

Exploration of this compound Analogues in Advanced Materials Science Research

Cyclohexane derivatives have found applications in materials science, particularly in the field of liquid crystals and polymers. The rigid, yet conformationally mobile, nature of the cyclohexane ring can impart desirable properties to materials. Replacing a polarizable benzene ring with a less polarizable cyclohexane ring in liquid crystal structures can significantly alter properties such as viscosity, dielectric anisotropy, and clearing temperature.

While there is no specific information on the use of "this compound" in materials science, its analogues could be of interest. For example, polymerization of the methylene group could lead to polymers with a cyclohexane-containing backbone. The flexibility of the cyclohexane ring, with its ability to undergo chair-chair interconversion, can contribute to the elastic properties of polymers. researchgate.net The presence of both cis and trans isomers of substituted cyclohexane units within a polymer chain can enhance its ability to deform and return to its original shape. researchgate.net

Furthermore, the development of chemically recyclable polymers is an area of intense research. rsc.org Monomers containing fused cyclohexane rings, such as seven-membered cyclic carbonates with a cis-fused cyclohexane structure, have been shown to undergo ring-opening polymerization to produce polycarbonates that can be depolymerized back to the monomer, facilitating a circular plastic economy. rsc.org This highlights the potential for designing novel monomers based on the cyclohexane scaffold for sustainable materials.

Contributions of Functionalized Cyclohexanes to Agrochemical Discovery Research

The cyclohexane ring is a component of some commercially available agrochemicals and a target for the development of new plant-growth regulators and pesticides. Certain cyclohexane derivatives have been found to exhibit remarkable plant-growth regulating effects. For instance, a patent describes cyclohexane compounds with an ester or acid group at one position and an ether or thioether side chain at another, which show such activities.

The search for new herbicides has led to the investigation of cyclohexane-1,3-dione derivatives as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The cyclohexane-1,3-dione skeleton is a key feature of a class of natural and synthetic herbicides.

While there is no direct evidence of "this compound" being used in agrochemical research, its structure contains elements that are present in some agrochemically active molecules. The lipophilic cyclohexane ring and the functionalized side chain could be modified to interact with biological targets in plants or pests. The development of new synthetic methodologies for functionalized cyclohexanes is therefore of interest to the agrochemical industry for the creation of novel active ingredients.

Future Horizons in the Chemistry of this compound: A Look at Emerging Research Opportunities

While the specific compound this compound has a low profile in current scientific literature, its structural motifs—a substituted cyclohexane ring bearing both a methoxy group and a reactive methylene group—place it at the crossroads of several exciting and rapidly developing areas of chemical research. This article explores the future directions and emerging research opportunities that could significantly impact the synthesis and study of this and related molecules. The focus will be on sustainable synthetic methods, the integration of artificial intelligence in synthesis planning, the discovery of novel catalytic transformations, and the potential for bio-inspired synthetic strategies.

Q & A

Q. What synthetic routes are recommended for preparing substituted cyclohexanes, and how can reaction conditions be optimized?

  • Methodological Answer : Substituted cyclohexanes are commonly synthesized via acid-catalyzed dehydration of cyclohexanol derivatives. For example, methylcyclohexanol dehydration using H₂SO₄ produces methylcyclohexene, with product distribution analyzed via GC and NMR to assess deviations from Zaitsev’s rule . Optimization can employ response surface methodology (RSM) and Box-Behnken designs to determine ideal parameters (e.g., temperature: 71.4°C, catalyst concentration: 12.0 g/L, reaction time: 8 min) .

Q. Which analytical techniques are effective for characterizing structural and isomeric properties of substituted cyclohexanes?

  • Methodological Answer :
  • Gas Chromatography (GC) : Separates isomeric alkenes (e.g., methylcyclohexene vs. methylenecyclohexane) .
  • NMR Spectroscopy : Distinguishes stereochemistry (e.g., diastereomers in cyclohexanol derivatives) .
  • SVUV-PEPICO : Provides isomer-specific electronic fingerprints for low-temperature oxidation intermediates .

Advanced Research Questions

Q. How do deviations from Zaitsev’s rule in cyclohexanol dehydration inform mechanistic understanding?

  • Methodological Answer : Zaitsev’s rule predicts major alkene formation, but steric/electronic effects can alter ratios. For example, in methylcyclohexanol dehydration, competitive E1/E2 pathways and transition-state analysis via computational studies (e.g., density functional theory) resolve discrepancies. Collaborative multi-institutional data aggregation enhances statistical validity .

Q. What methodologies are used in kinetic modeling of cyclohexane oxidation, and how does uncertainty analysis improve models?

  • Methodological Answer : Kinetic models integrate data from:
  • Jet-Stirred Reactors (JSR) : Analyzes low-temperature oxidation (500–1100 K) with intermediates detected via GC/MS .

  • Shock Tubes : Measures ignition delays (850–1500 K) to validate high-temperature pathways .

  • Uncertainty Analysis : Monte Carlo methods quantify rate constant variabilities (e.g., ±30% for H-abstraction reactions), improving predictions for ignition delays and benzene formation .

    Study Type Conditions Key Findings Reference
    JSR Oxidation500–1100 K, 10 atmIdentified cyclohexylperoxy radicals
    Shock Tube Ignition850–1500 K, 1.5–50 atmValidated high-temperature kinetics
    Rapid Compression Machine560–620 K, 7–40 barObserved NTC behavior

Q. How do advanced oxidation processes (AOPs) enhance selectivity in cyclohexane oxidation?

  • Methodological Answer : AOPs use nanostructured catalysts (e.g., Fe₃O₄ nanoparticles) to improve selectivity under mild conditions. For cyclohexane-to-cyclohexanone conversion:
  • Plackett-Burman Designs : Identify critical parameters (e.g., catalyst loading: 0.5 wt%, pH: 3.0) .
  • Selectivity Control : >90% ketone yield achieved via radical trapping mechanisms .

Data Contradiction Analysis

Q. How can conflicting product distributions in cyclohexane oxidation studies be resolved?

  • Methodological Answer : Discrepancies arise from varying temperatures and pressures. For example:
  • Low-Temperature (500–750 K) : Dominated by cyclohexylperoxy radicals .
  • High-Temperature (>1000 K) : Favors benzene via ring-opening .
    Cross-validation using quantum calculations (e.g., CBS-QB3 for transition states) and collaborative data sharing reconciles mechanistic pathways .

Experimental Design Considerations

Q. What strategies minimize artifacts in cyclohexane combustion studies?

  • Methodological Answer :
  • Pressure Control : Use rapid compression machines (7–40 bar) to avoid autoignition artifacts .
  • Inert Gas Dilution : Reduces soot formation in laminar flame studies .
  • Isotopic Labeling : Traces benzene formation pathways (e.g., ¹³C-labeled cyclohexane) .

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